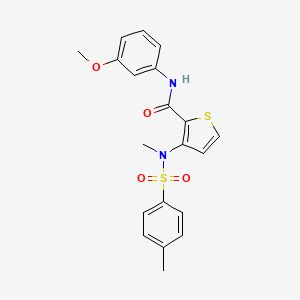

N-(3-methoxyphenyl)-3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-carboxamide

Description

This compound features a thiophene-2-carboxamide core substituted with a 3-methoxyphenyl group at the N-position and a benzenesulfonamido moiety at the 3-position. The methoxy group likely enhances solubility, while the sulfonamido substituent may contribute to target binding affinity, as seen in related TRPV1 antagonists .

Properties

IUPAC Name |

N-(3-methoxyphenyl)-3-[methyl-(4-methylphenyl)sulfonylamino]thiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O4S2/c1-14-7-9-17(10-8-14)28(24,25)22(2)18-11-12-27-19(18)20(23)21-15-5-4-6-16(13-15)26-3/h4-13H,1-3H3,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKIPUVJCUHVURY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(SC=C2)C(=O)NC3=CC(=CC=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-carboxamide typically involves multiple steps, including the formation of the oxadiazole ring, the pyrazolo[4,3-c]pyridine core, and the coupling of the benzyl and chloropyridinyl groups. Common reagents used in these reactions include hydrazine, benzyl bromide, and chloropyridine derivatives. Reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: The oxadiazole ring can be oxidized under specific conditions.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The chloropyridinyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C21H24N2O3S2

Molecular Weight : 468.55 g/mol

CAS Number : 1116017-36-7

The compound features a thiophene ring, a methoxyphenyl group, and a sulfonamide moiety, contributing to its unique chemical reactivity and biological activity.

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications, particularly in cancer treatment. Its mechanism of action involves the inhibition of β-catenin, a key protein in various signaling pathways that regulate cell growth and differentiation. By promoting the ubiquitination and degradation of β-catenin, this compound may inhibit tumor growth in certain cancers.

Case Study : In vitro studies have shown that N-(3-methoxyphenyl)-3-(N-methyl-4-methylbenzenesulfonamido)thiophene-2-carboxamide effectively reduces cell proliferation in colorectal cancer cell lines by targeting β-catenin pathways.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical reactions, including oxidation, reduction, and substitution, making it valuable for creating more complex molecules.

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Introduces additional functional groups | Potassium permanganate |

| Reduction | Removes oxygen or reduces double bonds | Lithium aluminum hydride |

| Substitution | Replaces one functional group with another | Various catalysts |

Material Science

In material science, N-(3-methoxyphenyl)-3-(N-methyl-4-methylbenzenesulfonamido)thiophene-2-carboxamide can be utilized in the development of new materials due to its unique structural properties. Its ability to form stable complexes with metals can lead to applications in catalysis and sensor technology.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Nitrothiophene Carboxamides (Antibacterial Agents)

Key Analogs :

- N-(4-(3-Methoxy-4-(Trifluoromethyl)Phenyl)Thiazol-2-yl)-5-Nitrothiophene-2-Carboxamide

- Molecular Formula: C₁₆H₁₀F₃N₃O₄S₂

- Purity: 42%

- N-(4-(3,5-Difluorophenyl)Thiazol-2-yl)-5-Nitrothiophene-2-Carboxamide

- Molecular Formula: C₁₄H₇F₂N₃O₃S₂

- Purity: 99.05%

Comparison :

- Structural Differences : The target compound lacks the nitro group and thiazole ring present in these analogs. Instead, it incorporates a benzenesulfonamido group, which may reduce metabolic instability compared to nitro groups .

- Synthetic Challenges : The low purity (42%) of the trifluoromethyl-substituted analog highlights the difficulty in synthesizing electron-withdrawing substituents, whereas the target compound’s benzenesulfonamido group may offer better synthetic reproducibility.

- Bioactivity: These nitrothiophene derivatives exhibit narrow-spectrum antibacterial activity, but the target compound’s sulfonamido group could broaden its applicability, as sulfonamides are known for diverse pharmacological effects .

N-Aryl Thiophene Carboxamides (Structural and Crystallographic Analysis)

Key Analog : N-(2-Nitrophenyl)Thiophene-2-Carboxamide

Comparison :

- Crystallinity : The nitro-substituted analog forms yellow crystals via solvent evaporation, whereas the target compound’s benzenesulfonamido group may promote alternative packing modes, affecting bioavailability.

Sulfonamide-Containing Thiophene Derivatives

Key Analog : N-(4-Chlorophenyl)-3-[(4-Chlorophenyl)Methanesulfonyl]Thiophene-2-Carboxamide

Comparison :

- Electrophilic Substitutions : The dual chloro substituents in this analog enhance lipophilicity, whereas the target compound’s methyl group on the benzenesulfonamido moiety balances hydrophobicity and metabolic stability.

- Target Affinity : Chloro and methoxy groups are both meta-directing, but the latter’s electron-donating nature may improve interaction with polar binding pockets.

TRPV1 Antagonists with Methoxyphenyl Motifs

Key Analog : Carbon-11 Labeled N-(3-Methoxyphenyl)-4-Trifluoromethylcinnamide

Comparison :

- Sulfonamido vs. Trifluoromethyl : The benzenesulfonamido group in the target compound could enhance water solubility relative to the lipophilic trifluoromethyl group.

Purity and Stability

- High-purity analogs (e.g., 99.05% for the difluorophenyl derivative ) suggest optimized protocols, whereas the target compound’s purity remains unreported.

Biological Activity

N-(3-methoxyphenyl)-3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-carboxamide is a compound of significant interest due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article explores the compound's synthesis, mechanisms of action, biological activities, and relevant case studies.

Chemical Structure and Synthesis

The compound belongs to a class of thiophene derivatives characterized by a sulfonamide moiety and an aromatic ring. Its chemical structure can be represented as follows:

Synthetic Routes

The synthesis typically involves several steps:

- Formation of the thiophene ring.

- Introduction of the methoxy and sulfonamide groups.

- Coupling reactions to achieve the final structure.

Common reagents include hydrazine derivatives, benzyl bromides, and various catalysts like palladium on carbon (Pd/C) .

The biological activity of N-(3-methoxyphenyl)-3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-carboxamide is attributed to its interaction with specific molecular targets, such as enzymes or receptors involved in cell signaling pathways. The compound may inhibit or activate these targets, leading to various biological effects .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness against both Gram-positive and Gram-negative bacteria. For instance:

- Minimum Inhibitory Concentration (MIC) values have been recorded as low as 62.5 µg/mL against E. coli and S. aureus .

Anticancer Activity

In vitro studies have demonstrated that N-(3-methoxyphenyl)-3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-carboxamide can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer). The observed IC50 values for these cell lines are promising:

Study 1: Antibacterial Properties

A study evaluated the antibacterial effects of the compound against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that the compound significantly reduced bacterial viability, suggesting potential use as an alternative treatment for resistant infections .

Study 2: Anticancer Evaluation

In another study, the compound was tested on various cancer cell lines. The findings revealed that it induced apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as a therapeutic agent in oncology .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N-(3-methoxyphenyl)-3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-carboxamide | Structure | Antimicrobial, Anticancer |

| N-(4-methoxyphenyl)-4-methylbenzenesulfonamide | Structure | Antimicrobial |

| Thiophene Derivatives | Structure | Varies; often anticancer |

Q & A

Q. What are the established synthetic routes for N-(3-methoxyphenyl)-3-(N-methyl-4-methylbenzenesulfonamido)thiophene-2-carboxamide, and how can regioselectivity be controlled during synthesis?

- Methodological Answer : The synthesis typically involves multi-step reactions:

Thiophene Ring Formation : Cyclization of dicarbonyl precursors with elemental sulfur under reflux conditions .

Sulfonamide Introduction : Reaction of the thiophene intermediate with 4-methylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to install the sulfonamide group .

Carboxamide Coupling : Amidation via coupling agents (e.g., HATU/DMAP) between the thiophene-sulfonamide intermediate and 3-methoxyaniline .

Regioselectivity is controlled by steric and electronic factors. For example, bulky substituents on the thiophene ring direct sulfonamide formation to the less hindered position. Solvent polarity (e.g., DMF vs. THF) and temperature (0°C vs. RT) further modulate reaction pathways .

Q. How is the compound characterized to confirm its structural integrity and purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and connectivity. Aromatic protons in the 3-methoxyphenyl group appear as a triplet (~6.8–7.2 ppm), while sulfonamide protons resonate near 2.4 ppm (N–CH) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H] at m/z 445.12) .

- X-ray Crystallography : Resolves absolute configuration and intermolecular interactions (e.g., hydrogen bonding between sulfonamide and carboxamide groups) .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

- Methodological Answer :

- Anticancer Screening : Use MTT or CellTiter-Glo assays in cancer cell lines (e.g., HeLa, MCF-7) to assess IC values. Dose-response curves (0.1–100 µM) over 48–72 hours .

- Enzyme Inhibition : Fluorescence-based assays (e.g., β-catenin/Wnt pathway inhibition) with recombinant proteins. Monitor activity via luminescence or absorbance changes .

- Antimicrobial Testing : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with β-catenin, and what experimental validation is required?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into β-catenin’s binding pocket (PDB ID: 1JDH). Key interactions include hydrogen bonds with Lys435 and hydrophobic contacts with Phe281 .

- MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess binding stability. RMSD < 2 Å indicates stable complexes .

- Validation : Co-crystallization of the compound with β-catenin or surface plasmon resonance (SPR) to measure binding affinity (K) .

Q. How can contradictory data in biological activity across studies be resolved?

- Methodological Answer :

- Assay Standardization : Ensure consistent cell passage numbers, serum concentrations, and incubation times. For example, discrepancies in IC values may arise from varying ATP concentrations in viability assays .

- Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites in cell lysates .

- Target Engagement Studies : CRISPR knockout of putative targets (e.g., β-catenin) to confirm on-mechanism activity .

Q. What strategies optimize solubility and stability for in vivo studies?

- Methodological Answer :

- Salt Formation : React with hydrochloric acid to improve aqueous solubility (>10 mg/mL in PBS) .

- Nanoformulation : Encapsulate in PEGylated liposomes (50–100 nm diameter) for sustained release. Characterize via dynamic light scattering (DLS) .

- Stability Testing : Incubate in plasma (37°C, 24 hrs) and analyze via HPLC to quantify degradation (e.g., hydrolysis of the sulfonamide group) .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with electron-withdrawing groups (e.g., -CF) on the 4-methylbenzenesulfonamide moiety to enhance β-catenin binding .

- Bioisosteric Replacement : Replace the thiophene ring with furan or pyrrole to assess π-stacking efficiency .

- Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical features (e.g., hydrogen bond acceptors at the sulfonamide group) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.